1-(6-Chloro-2-fluoro-3-methylphenyl)-2,2-difluoroethanone
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Overview
Description
1-(6-Chloro-2-fluoro-3-methylphenyl)-2,2-difluoroethanone is an organic compound characterized by the presence of chloro, fluoro, and methyl substituents on a phenyl ring, along with a difluoroethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-chloro-2-fluoro-3-methylphenylboronic acid with a difluoroethanone precursor under palladium-catalyzed cross-coupling conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, in a solvent such as toluene, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-throughput screening for reaction conditions and catalysts can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloro-2-fluoro-3-methylphenyl)-2,2-difluoroethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms (chlorine and fluorine) on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(6-Chloro-2-fluoro-3-methylphenyl)-2,2-difluoroethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug discovery and development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-2-fluoro-3-methylphenyl)-2,2-difluoroethanone involves its interaction with molecular targets such as enzymes or receptors. The presence of electron-withdrawing groups (chlorine and fluorine) can influence the compound’s reactivity and binding affinity. The difluoroethanone group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall activity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (6-Chloro-2-fluoro-3-methylphenyl)acetic acid
- (6-Chloro-2-fluoro-3-methylphenyl)methanamine
- (6-Chloro-2-fluoro-3-methylphenyl)(thiophen-2-yl)methanol
Uniqueness
1-(6-Chloro-2-fluoro-3-methylphenyl)-2,2-difluoroethanone is unique due to the presence of the difluoroethanone group, which imparts distinct chemical properties and reactivity compared to other similar compounds
Properties
Molecular Formula |
C9H6ClF3O |
---|---|
Molecular Weight |
222.59 g/mol |
IUPAC Name |
1-(6-chloro-2-fluoro-3-methylphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C9H6ClF3O/c1-4-2-3-5(10)6(7(4)11)8(14)9(12)13/h2-3,9H,1H3 |
InChI Key |
DEIMQRJRCXMPHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)C(=O)C(F)F)F |
Origin of Product |
United States |
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